1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine
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Overview
Description
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl and methyl halides in the presence of a base such as potassium carbonate.
Reductive Amination: The final step involves the reductive amination of the alkylated pyrazole with 4-methoxybenzaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-chlorobenzyl)methanamine: Similar structure with a chloro group instead of a methoxy group.
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-hydroxybenzyl)methanamine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C15H22ClN3O |
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Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-4-18-11-14(12(2)17-18)10-16-9-13-5-7-15(19-3)8-6-13;/h5-8,11,16H,4,9-10H2,1-3H3;1H |
InChI Key |
XWJKPMVDOICTDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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